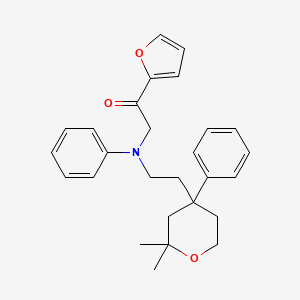
Antimalarial agent 34
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Antimalarial agent 34 is a novel compound designed to combat malaria, a disease caused by Plasmodium parasites. Malaria remains a significant global health challenge, particularly in developing countries. The compound has shown promising results in preclinical studies, demonstrating high efficacy against Plasmodium falciparum, the most deadly malaria parasite .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Antimalarial agent 34 involves multiple steps, starting with the preparation of key intermediates. One common route includes the Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea under acidic conditions to form dihydropyrimidines . The reaction conditions typically involve heating the mixture at 80°C for several hours.
Industrial Production Methods
For industrial production, the synthesis is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize efficiency and minimize waste .
化学反応の分析
Types of Reactions
Antimalarial agent 34 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where halogen atoms are replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydroxide in aqueous ethanol.
Major Products
The major products formed from these reactions include various derivatives of the original compound, which can be further tested for antimalarial activity .
科学的研究の応用
Antimalarial agent 34 has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study reaction mechanisms and develop new synthetic methodologies.
Biology: Investigated for its effects on Plasmodium parasites at different life stages.
Medicine: Potential therapeutic agent for treating malaria, especially in drug-resistant cases.
Industry: Used in the development of new antimalarial drugs and formulations.
作用機序
The mechanism of action of Antimalarial agent 34 involves disrupting the parasite’s ability to synthesize essential proteins. The compound binds to the enzyme dihydrofolate reductase, inhibiting its activity and preventing the synthesis of tetrahydrofolate, a critical cofactor in DNA synthesis . This leads to the death of the parasite and the resolution of the infection.
類似化合物との比較
Similar Compounds
Chloroquine: A widely used antimalarial drug that targets the parasite’s heme detoxification pathway.
Artemisinin: A potent antimalarial that generates free radicals to damage parasite proteins.
Mefloquine: Another antimalarial that disrupts the parasite’s ability to metabolize hemoglobin.
Uniqueness
Antimalarial agent 34 is unique due to its high potency and low propensity for resistance development. Unlike chloroquine and mefloquine, which have seen widespread resistance, this compound remains effective against resistant strains of Plasmodium falciparum .
特性
分子式 |
C22H25ClN6O4S |
|---|---|
分子量 |
505.0 g/mol |
IUPAC名 |
N-[2-[[5-chloro-2-(3-methoxy-4-morpholin-4-ylanilino)pyrimidin-4-yl]amino]phenyl]methanesulfonamide |
InChI |
InChI=1S/C22H25ClN6O4S/c1-32-20-13-15(7-8-19(20)29-9-11-33-12-10-29)25-22-24-14-16(23)21(27-22)26-17-5-3-4-6-18(17)28-34(2,30)31/h3-8,13-14,28H,9-12H2,1-2H3,(H2,24,25,26,27) |
InChIキー |
ZZGIFZFFFHTUCU-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C=CC(=C1)NC2=NC=C(C(=N2)NC3=CC=CC=C3NS(=O)(=O)C)Cl)N4CCOCC4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[(2R,4S,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl [(2R,4S,5R)-5-(6-aminopurin-9-yl)-4-methoxy-2-(phosphonooxymethyl)oxolan-3-yl] hydrogen phosphate;N,N-diethylethanamine](/img/structure/B12369747.png)

![4-[3-[5-(1-Methylpyrrolidin-2-yl)pyridin-2-yl]prop-2-enyl]cyclohexane-1-carboxylic acid](/img/structure/B12369761.png)



![disodium;4-hydroxy-5-[(4-methylphenyl)sulfonylamino]-3-phenyldiazenylnaphthalene-2,7-disulfonate](/img/structure/B12369800.png)

![2-[[3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methylsulfanyl]-1H-benzimidazole](/img/structure/B12369811.png)

![2-amino-N-[3-[(5S)-5-hydroxy-6,10-dioxo-5-(1,1,2,2,2-pentadeuterioethyl)-7,18,20-trioxa-11,24-diazahexacyclo[11.11.0.02,11.04,9.015,23.017,21]tetracosa-1(24),2,4(9),13,15,17(21),22-heptaen-14-yl]propoxymethyl]acetamide;formic acid](/img/structure/B12369817.png)

![[(1R,2S,3R,3aR,5aR,5bR,7aR,9R,10R,11aS,13aS,13bR)-1,2-dihydroxy-3a,5a,8,8,11a,13a-hexamethyl-3-propan-2-yl-9-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,2,3,4,5,5b,6,7,7a,9,10,11,13,13b-tetradecahydrocyclopenta[a]chrysen-10-yl] acetate](/img/structure/B12369822.png)
